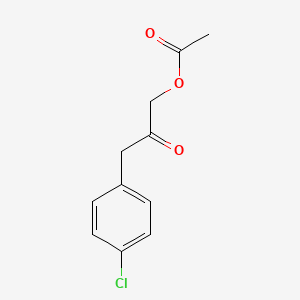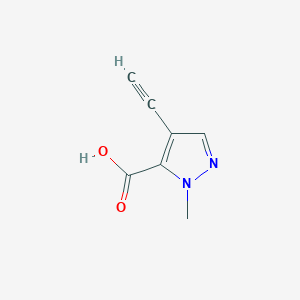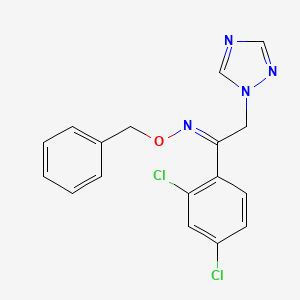
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone
説明
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is a synthetic compound found in a variety of drugs, including opioids, antidepressants, and antipsychotics. It is also used as a research tool in pharmaceutical and biomedical research. This compound has a wide range of applications, including its use as a substrate in enzyme assays, a ligand in receptor binding assays, and a reagent in organic synthesis.
作用機序
Mode of Action
It may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone are not well-defined. Given the structural similarity to other phenylpropanones, it might be involved in similar biochemical pathways. More research is needed to confirm this .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone. Factors such as temperature, pH, and the presence of other compounds can affect how 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone interacts with its targets and how stable the compound is .
実験室実験の利点と制限
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to work with in aqueous solutions. The main limitation of this compound is its instability, which can limit its usefulness in long-term experiments.
将来の方向性
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has a wide range of potential future applications. It could be used to study the pharmacology of a variety of drugs, including opioids, antidepressants, and antipsychotics. It could also be used to develop more efficient and effective enzyme assays and receptor binding assays. Additionally, it could be used to develop new synthetic methods for the production of a variety of compounds. Finally, it could be used to study the biochemical and physiological effects of different drugs.
科学的研究の応用
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is used in a variety of scientific research applications. It is used as a substrate in enzyme assays, a ligand in receptor binding assays, and a reagent in organic synthesis. It has also been used to study the pharmacology of various drugs, including opioids, antidepressants, and antipsychotics.
特性
IUPAC Name |
[3-(4-chlorophenyl)-2-oxopropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFNAPDKSCOTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481157 | |
| Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56955-38-5 | |
| Record name | 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Cobalt(3+);1,3,6,8,10,13,16,19-octazabicyclo[6.6.6]icosane;tetraphenylboranuide](/img/structure/B1626371.png)






